molecular formula C64H86N8O15 B11756050 (2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide

(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide

Cat. No.: B11756050
M. Wt: 1207.4 g/mol
InChI Key: UYVURGQNOSXFFY-LYJOYROPSA-N
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Description

The compound “(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of amide bonds, azide groups, and the incorporation of various functional groups. Each step requires specific reagents and conditions, such as:

    Amide Bond Formation: Typically involves the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.

    Azide Group Introduction: Often achieved through the reaction of halides with sodium azide.

    Functional Group Incorporation: Various protecting groups and deprotection steps are used to ensure the correct assembly of the molecule.

Industrial Production Methods

Industrial production of such complex molecules may involve automated synthesis techniques, including solid-phase synthesis and flow chemistry, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Swern oxidation.

    Reduction: Reduction of azide groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Swern oxidation reagents.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide
  • **this compound

Uniqueness

The uniqueness of the compound lies in its specific functional groups and the combination of structural elements, which may confer unique properties and applications compared to similar compounds.

Properties

Molecular Formula

C64H86N8O15

Molecular Weight

1207.4 g/mol

IUPAC Name

(2S)-2-[N-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide

InChI

InChI=1S/C64H86N8O15/c1-78-57-26-22-55(23-27-57)64(53-15-7-3-8-16-53,54-17-9-4-10-18-54)68-28-12-11-19-59(62(65)76)72(56-24-20-52(48-73)21-25-56)63(77)58(47-51-13-5-2-6-14-51)70-61(75)50-87-49-60(74)67-29-31-79-33-35-81-37-39-83-41-43-85-45-46-86-44-42-84-40-38-82-36-34-80-32-30-69-71-66/h2-10,13-18,20-27,58-59,68,73H,11-12,19,28-50H2,1H3,(H2,65,76)(H,67,74)(H,70,75)/t58-,59-/m0/s1

InChI Key

UYVURGQNOSXFFY-LYJOYROPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)N)N(C4=CC=C(C=C4)CO)C(=O)[C@H](CC5=CC=CC=C5)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)N)N(C4=CC=C(C=C4)CO)C(=O)C(CC5=CC=CC=C5)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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